molecular formula C14H11NOS B049656 4-Hydroxy-2-(4-methylphenyl)benzothiazole CAS No. 122589-83-7

4-Hydroxy-2-(4-methylphenyl)benzothiazole

Cat. No. B049656
M. Wt: 241.31 g/mol
InChI Key: XYVBFHRLFOBGMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04910211

Procedure details

The 4-hydroxy-2-(4-methylphenyl)benzothiazole (5.8 g) obtained in Example 1 was added to 58 ml of acetic anhydride and refluxed for 3 hours. After the reaction, the reaction mixture was dried under reduced pressure. The residue was washed with a small amount of cyclohexane, and recrystallized from cyclohexane to give 4.8 g of 4-acetoxy-2-(4-methylphenyl)benzothiazole.
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
58 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7]2[N:8]=[C:9]([C:11]3[CH:16]=[CH:15][C:14]([CH3:17])=[CH:13][CH:12]=3)[S:10][C:6]=2[CH:5]=[CH:4][CH:3]=1.[C:18](OC(=O)C)(=[O:20])[CH3:19]>>[C:18]([O:1][C:2]1[C:7]2[N:8]=[C:9]([C:11]3[CH:12]=[CH:13][C:14]([CH3:17])=[CH:15][CH:16]=3)[S:10][C:6]=2[CH:5]=[CH:4][CH:3]=1)(=[O:20])[CH3:19]

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
OC1=CC=CC2=C1N=C(S2)C2=CC=C(C=C2)C
Name
Quantity
58 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
the reaction mixture was dried under reduced pressure
WASH
Type
WASH
Details
The residue was washed with a small amount of cyclohexane
CUSTOM
Type
CUSTOM
Details
recrystallized from cyclohexane

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=CC=CC2=C1N=C(S2)C2=CC=C(C=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.